molecular formula C14H18ClNO3 B8753031 Methyl 2-chloro-5-(pivalamidomethyl)benzoate

Methyl 2-chloro-5-(pivalamidomethyl)benzoate

Cat. No.: B8753031
M. Wt: 283.75 g/mol
InChI Key: OROVIOJJDZOUCU-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-(pivalamidomethyl)benzoate is a useful research compound. Its molecular formula is C14H18ClNO3 and its molecular weight is 283.75 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

IUPAC Name

methyl 2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]benzoate

InChI

InChI=1S/C14H18ClNO3/c1-14(2,3)13(18)16-8-9-5-6-11(15)10(7-9)12(17)19-4/h5-7H,8H2,1-4H3,(H,16,18)

InChI Key

OROVIOJJDZOUCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a thermally controlled reactor, add methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride (700 g, 3.51 mol, 1.0 equiv), dichloromethane (4.9 L), and N,N-diisopropylethylamine (1.71 L, 9.82 mol, 2.8 equiv). Add pivaloyl chloride (515 mL, 4.21 mol, 1.2 equiv) dropwise at such a rate that the internal temperature does not exceed 21° C. Upon completion of the addition, stir the reaction mixture at room temperature for one hour. Quench the reaction mixture with saturated aqueous sodium bicarbonate (10 L). Extract the mixture with dichloromethane (2×1 L), combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to give an oil, (1.1 kg) carried on crude without further purification. MS (m/z) (35Cl/37Cl) 284/286 (M+1)
Quantity
700 g
Type
reactant
Reaction Step One
Quantity
1.71 L
Type
reactant
Reaction Step One
Quantity
4.9 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound was prepared following the procedure described in step-2 of Intermediate-2 using methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride (1.80 g, 6.00 mmol), DIPEA (3.096 g, 2.4 mmol) and pivaloyl chloride (1.2 mL, 9.0 mmol) in THF (20 mL) to afford 2.0 g of the title product. 1H NMR (300 MHz, DMSO d6): 8.16 (m, 1H), 7.65 (s, 1H), 7.53 (d, J=8.4 Hz, 1H), 7.41 (d, J=8.4 Hz, 1H), 4.25 (d, J=5.7 Hz, 2H), 3.85 (s, 3H), 1.15 (s, 9H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
3.096 g
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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